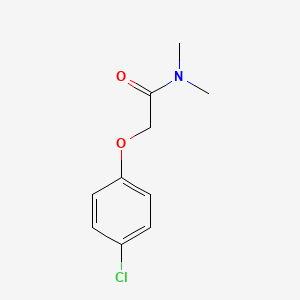

2-(4-chlorophenoxy)-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenoxy)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide backbone with N,N-dimethyl substituents. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility. Microwave-assisted methods have also been employed for related acetamides, improving reaction efficiency (e.g., 90°C for 15 minutes with NaOH/DMF/H2O).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method involves the use of acetyl chloride as a reagent, which reacts with 4-chlorophenol to form the desired product . The reaction is usually carried out in an organic solvent such as methylene dichloride, and the mixture is heated under reflux conditions for a specific period .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of high-temperature vacuum modes and crystallization techniques can help in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

CDMA is recognized for its potential as a pharmacologically active compound. It can be synthesized to produce derivatives that exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The dimethylacetamide moiety is known to enhance the solubility and bioavailability of drugs, making CDMA a valuable scaffold in drug design.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of CDMA showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .

- Antimicrobial Agents : Research has indicated that CDMA derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Agrochemical Applications

Fungicides and Herbicides

CDMA is utilized in the formulation of agrochemicals, particularly as an active ingredient in fungicides and herbicides. Its chlorophenoxy group enhances herbicidal activity by interfering with plant growth regulation mechanisms.

Case Studies

- Fungicidal Efficacy : In agricultural trials, formulations containing CDMA showed effective control over fungal pathogens in crops such as wheat and corn. The compound acts by disrupting fungal cell wall synthesis, leading to cell lysis .

- Herbicidal Activity : CDMA-based herbicides have been tested for their ability to control broadleaf weeds in cereal crops. Field studies reported a significant reduction in weed biomass with minimal phytotoxicity to the crops .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

The phenoxy ring's substitution pattern significantly impacts biological activity and physicochemical properties:

- 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide (): Incorporates a 2,4-dichlorophenoxy group and a diazenylphenyl moiety.

- 2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (): Features a methyl group at the 2-position and a sulfamoylphenyl group. The methyl group improves lipophilicity, while the sulfamoyl moiety may confer anti-inflammatory or antimicrobial properties.

Variations in the Acetamide Group

The acetamide side chain modulates solubility, stability, and receptor interactions:

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Replaces the dimethyl group with a dichlorophenyl ring. This enhances halogen bonding but reduces solubility (molecular weight: 314.59 vs. ~240 for the target compound).

- 2-Chloro-N-(4-fluorophenyl)acetamide (): Substitutes the dimethyl group with a single chlorine atom. The fluorine atom introduces electronegativity, favoring hydrogen bonding in crystal packing.

Physicochemical and Thermochemical Properties

- Solubility : N,N-Dimethylacetamide (DMA), a solvent used in the synthesis of related compounds (), has high polarity (dipole moment: 3.72 D), suggesting that the target compound may exhibit moderate solubility in polar aprotic solvents.

- Thermal stability: Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide decompose at 473–475 K, indicating that chlorophenoxy acetamides generally have high thermal stability.

Biological Activity

2-(4-Chlorophenoxy)-N,N-dimethylacetamide (commonly referred to as 4-chlorophenoxy dimethylacetamide) is a compound that has garnered attention in various fields of biological and chemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a dimethylacetamide moiety. Its chemical formula is C10H12ClN and it possesses unique properties that influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.

- Neuroprotective Properties : Some studies indicate that the compound may protect neuronal cells from oxidative stress, which could have implications in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antimicrobial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vitro experiments indicated that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Neuroprotective Studies

Research published in explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results indicated a decrease in apoptosis markers when treated with this compound.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for evaluating safety:

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSSMMCOETZESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.